

## 2-Methoxy-5-propylpyridine synthesis pathways

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### Compound of Interest

Compound Name: 2-Methoxy-5-propylpyridine

CAS No.: 1428234-55-2

Cat. No.: B3240131

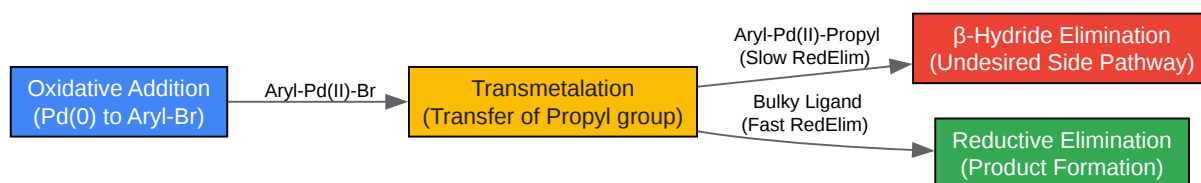
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Title: **2-Methoxy-5-propylpyridine** Synthesis Pathways: A Comprehensive Technical Guide

### Introduction & Strategic Overview

**2-Methoxy-5-propylpyridine** (CAS: 1428234-55-2) is a highly valued heterocyclic building block utilized extensively in pharmaceutical development and agrochemical synthesis[1]. The molecule presents a unique electronic topology, featuring both an electron-donating methoxy group at the C2 position and a lipophilic propyl chain at the C5 position.

As an application scientist designing a scalable and atom-economical synthesis for this compound, the primary retrosynthetic disconnection is made at the C5 position. The C2-methoxy group is typically pre-installed, as 5-bromo-2-methoxypyridine is a highly accessible, shelf-stable electrophile (2)[2]. The core mechanistic hurdle lies in forming the C(sp<sup>2</sup>)-C(sp<sup>3</sup>) bond via cross-coupling. Traditional methods often fail with alkyl nucleophiles due to the rapid  $\beta$ -hydride elimination of the alkylpalladium(II) intermediate, which outpaces reductive elimination and leads to alkene byproducts (3)[3].



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Catalytic logic of sp<sup>2</sup>-sp<sup>3</sup> coupling, highlighting the β-hydride elimination trap.

## Pathway 1: sp<sup>2</sup>-sp<sup>3</sup> Suzuki-Miyaura Cross-Coupling (Primary Route)

To successfully couple 5-bromo-2-methoxypyridine with propylboronic acid, the catalytic system must be precisely tuned to dictate the kinetic fate of the alkylpalladium species. The causality behind ligand selection is critical: utilizing sterically demanding, electron-rich dialkylbiaryl phosphine ligands (such as RuPhos) forces the palladium center into a geometry that dramatically accelerates reductive elimination, effectively suppressing the β-hydride elimination pathway (4)[4]. Furthermore, because alkylboronic acids are prone to protodeboronation, employing a biphasic solvent system with a mild base ensures a steady, controlled rate of transmetalation (5)[5].

## Quantitative Optimization Data

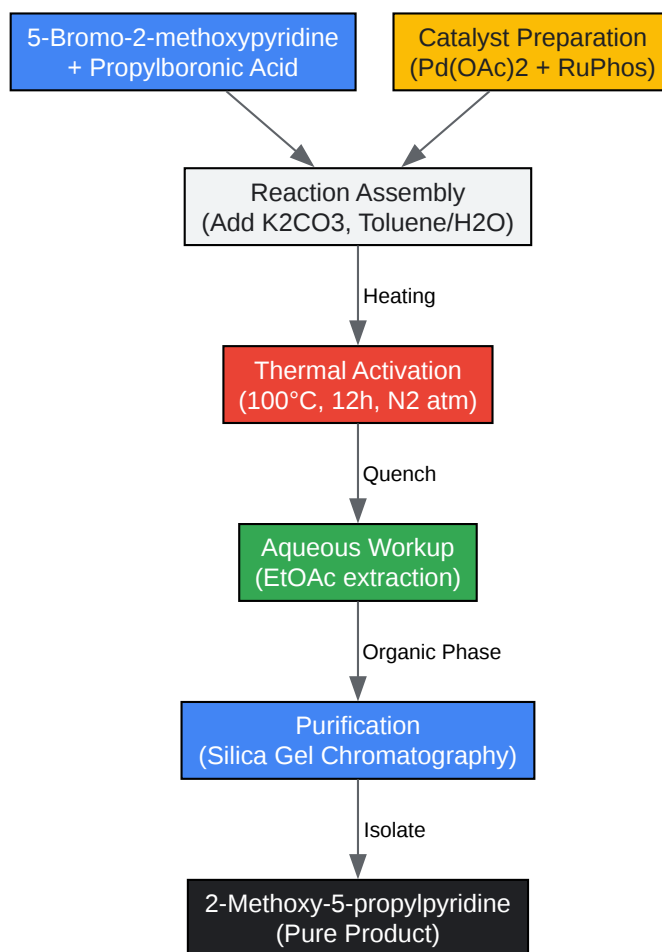
The following table summarizes the quantitative data driving the selection of the optimal catalytic system for this transformation.

Entry	Precatalyst / Ligand	Base	Solvent System	Yield (%)	$\beta$ -Hydride Elim. Byproduct (%)
1	Pd(PPh <sub>3</sub> ) <sub>4</sub>	Na <sub>2</sub> CO <sub>3</sub>	Toluene/H <sub>2</sub> O	35	45
2	Pd(dppf)Cl <sub>2</sub>	K <sub>2</sub> CO <sub>3</sub>	Dioxane/H <sub>2</sub> O	62	20
3	Pd(OAc) <sub>2</sub> / SPhos	K <sub>3</sub> PO <sub>4</sub>	Toluene/H <sub>2</sub> O	81	8
4	Pd(OAc) <sub>2</sub> / RuPhos	K <sub>2</sub> CO <sub>3</sub>	Toluene/H <sub>2</sub> O	94	< 2

## Step-by-Step Methodology: Direct sp<sup>2</sup>-sp<sup>3</sup> Coupling

This self-validating protocol ensures high conversion by utilizing RuPhos to outcompete side reactions.

- Preparation: In an oven-dried Schlenk flask, charge 5-bromo-2-methoxypyridine (1.0 equiv, 10 mmol) and propylboronic acid (1.5 equiv, 15 mmol).
- Catalyst Loading: Add Pd(OAc)<sub>2</sub> (0.05 equiv, 0.5 mmol) and RuPhos (0.10 equiv, 1.0 mmol).
- Reaction Assembly: Add finely powdered K<sub>2</sub>CO<sub>3</sub> (3.0 equiv, 30 mmol). Introduce a thoroughly degassed mixture of Toluene/H<sub>2</sub>O (10:1 v/v, 0.2 M).
- Thermal Activation: Seal the flask under a nitrogen atmosphere and heat to 100 °C for 12 hours with vigorous stirring. Monitor via TLC (Hexanes/EtOAc 9:1) until the aryl bromide is fully consumed.
- Aqueous Workup: Cool to room temperature, dilute with EtOAc, and wash sequentially with water and brine. Dry the organic layer over anhydrous Na<sub>2</sub>SO<sub>4</sub>.
- Purification: Concentrate in vacuo and purify via silica gel flash chromatography to isolate **2-methoxy-5-propylpyridine** as a clear oil.



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Experimental workflow for the sp<sup>2</sup>-sp<sup>3</sup> Suzuki-Miyaura cross-coupling route.

## Pathway 2: Sonogashira Coupling & Catalytic Hydrogenation (Alternative Route)

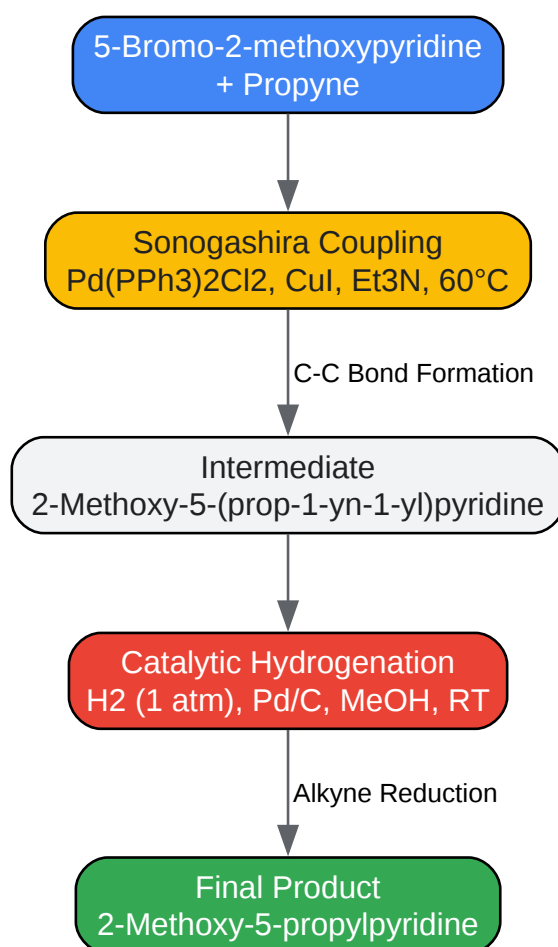
When specialized dialkylbiaryl phosphine ligands are unavailable, a highly reliable alternative is a two-step sequence: Sonogashira coupling followed by alkyne reduction. This strategic detour bypasses the sp<sup>2</sup>-sp<sup>3</sup> coupling entirely by first forming an sp<sup>2</sup>-sp bond, which is completely immune to β-hydride elimination.

### Step-by-Step Methodology: Sonogashira Detour

- Sonogashira C-C Bond Formation: To a degassed solution of 5-bromo-2-methoxypyridine (1.0 equiv) in triethylamine (0.3 M), add Pd(PPh<sub>3</sub>)<sub>2</sub>Cl<sub>2</sub> (0.05 equiv) and CuI (0.05 equiv).

Bubble propyne gas through the solution (or add a pre-mixed solution of propyne in THF, 2.0 equiv). Heat at 60 °C for 8 hours. Isolate the intermediate, 2-methoxy-5-(prop-1-yn-1-yl)pyridine, via standard aqueous workup and filtration.

- **Catalytic Hydrogenation:** Dissolve the purified alkyne intermediate in methanol (0.2 M). Add 10 wt% Pd/C (0.1 equiv Pd). Evacuate and backfill the reaction vessel with hydrogen gas (1 atm) via a balloon. Stir at room temperature for 4 hours until hydrogen uptake ceases. Filter through a pad of Celite to remove the heterogeneous catalyst, and concentrate to yield the final saturated product.



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Workflow for the Sonogashira coupling and subsequent hydrogenation.

## References

- Source: konoscience.

- Source: thieme-connect.
- Source: rsc.
- Source: nih.gov (PMC)
- Title: Recent Advances in Metal-Catalyzed Alkyl–Boron (C(sp<sup>3</sup>)–C(sp<sup>2</sup>))

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